molecular formula C12H23NO4 B558359 Boc-L-beta-homoisoleucine CAS No. 218608-82-3

Boc-L-beta-homoisoleucine

Cat. No.: B558359
CAS No.: 218608-82-3
M. Wt: 245,32 g/mole
InChI Key: CMRZYYUYDQRCEO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-beta-Homoisoleucine (CAS 218608-82-3) is a protected, non-canonical beta-amino acid specifically designed for advanced peptide synthesis . This compound serves as a crucial building block to introduce the beta-homoisoleucine residue into peptide chains, facilitating the development of modified peptides for pharmaceutical research . The incorporation of this beta-homologated isoleucine analog can help enhance the metabolic stability, bioavailability, and biological activity of novel peptide constructs . The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity during the stepwise synthesis process, making this reagent a key tool for creating complex peptide structures in drug discovery and development . With a molecular formula of C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol, it is characterized by high purity, typically 98% or greater by HPLC analysis . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZYYUYDQRCEO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) aqueous solutions maintain alkaline conditions (pH 10–12), facilitating amine deprotonation.

  • Protecting Agent : Di-tert-butyl dicarbonate ((Boc)₂O) is added in batches to minimize side reactions.

  • Solvent : Water is the primary solvent due to the amino acid’s solubility, though co-solvents like tetrahydrofuran (THF) enhance (Boc)₂O miscibility.

Procedure

  • Alkaline Dissolution : β-Homoisoleucine is dissolved in 0.005–0.010 M Na₂CO₃/NaOH (pH 10–12).

  • Boc Anhydride Addition : (Boc)₂O is added incrementally at 0–5°C to control exothermicity.

  • Reaction Quenching : Hydrochloric acid (HCl) adjusts the mixture to pH 1–3, protonating the product for extraction.

  • Purification : Organic solvents (e.g., ethyl acetate) extract the Boc-protected product, followed by washing (brine), drying (Na₂SO₄), and crystallization (petroleum ether).

Table 1: Direct Boc Protection Parameters

ParameterValue/RangeSource
Reaction Temperature0–25°C
pH During Protection10–12
(Boc)₂O Equivalents1.2–1.5
Yield75–85% (extrapolated)

Synthesis of β-Homoisoleucine Followed by Boc Protection

When β-homoisoleucine is unavailable, it must be synthesized before Boc protection. This two-step process involves:

Homologation of L-Isoleucine

L-Isoleucine undergoes side-chain elongation to introduce the β-methyl branch. Common methods include:

  • Arndt-Eistert Reaction : Converts carboxylic acids to homologated amines via diazomethane intermediates.

  • Cyanide Alkylation : Introduces a nitrile group, later hydrolyzed to a carboxylic acid.

Boc Protection of Synthetic β-Homoisoleucine

After homologation, the Boc group is introduced using the conditions in Section 1. Challenges include preserving stereochemistry and minimizing racemization during homologation.

Table 2: Homologation and Protection Challenges

ChallengeMitigation Strategy
RacemizationLow-temperature reactions
Low Homologation YieldOptimized cyanide stoichiometry
Purification ComplexityChromatographic separation

Industrial-Scale Optimization

Patents for analogous Boc-protected amino acids (e.g., Boc-L-serine, Boc-L-proline) reveal scalable protocols adaptable to Boc-L-β-homoisoleucine:

Batch Processing

  • Cost Efficiency : Aqueous solutions reduce organic solvent use.

  • Safety : Controlled (Boc)₂O addition prevents thermal runaway.

  • Yield Enhancement : Incremental reagent addition and pH monitoring improve consistency.

Crystallization Techniques

  • Solvent Systems : Petroleum ether or hexane induce crystallization, yielding high-purity (>95%) product.

  • Temperature Gradients : Gradual cooling minimizes impurities.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • Optical Rotation : [α]D=9.0±2°[α]_D = -9.0 ± 2° (c=1 in EtOH).

  • Spectroscopy : 1H NMR^1\text{H NMR} confirms Boc-group integration and side-chain structure.

  • Melting Point : 86°C (pure product) .

Chemical Reactions Analysis

Types of Reactions: Boc-L-beta-homoisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Boc-L-beta-homoisoleucine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation into peptide chains, which can enhance the biological activity and stability of the resulting peptides. The Boc protecting group facilitates selective reactions during synthesis, preventing unwanted side reactions at the amino group. Once the desired peptide is formed, the Boc group can be removed under acidic conditions to yield the free peptide .

Case Study: Cyclopolypeptide Synthesis

A study demonstrated the synthesis of a cyclopolypeptide from Citrus medica using Boc-protected dipeptides, including this compound. The synthesized cyclopolypeptide exhibited significant cytotoxic activity against cancer cell lines, highlighting the potential of this compound in developing therapeutic peptides .

Drug Development

In drug development, this compound is utilized to design novel therapeutics, particularly in oncology. Modified peptides incorporating this compound can enhance drug efficacy and specificity by improving interactions with biological targets. The unique structural properties of this compound allow researchers to explore new avenues for therapeutic interventions .

Protein Engineering

Researchers employ this compound to modify proteins, enhancing their stability and activity. This modification is crucial in biotechnological applications where improved protein characteristics are desired. The incorporation of this compound into proteins can lead to enhanced functionality and resistance to degradation .

Analytical Chemistry

This compound finds applications in analytical chemistry, particularly in chromatography techniques used to identify and quantify amino acids in complex mixtures. Its presence can help researchers analyze peptide compositions and monitor synthesis processes effectively .

Bioconjugation

The compound plays a significant role in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules. This property is essential for developing targeted drug delivery systems, where precise control over molecular interactions is necessary .

Mechanism of Action

The mechanism of action of Boc-L-beta-homoisoleucine involves its incorporation into peptide chains during synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free peptide .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Boc-L-beta-homoisoleucine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature
This compound 218608-82-3 C12H23NO4 245.32 Beta-homo branched chain, Boc-protected
Boc-L-isoleucine 13139-16-7 C11H21NO4 231.29 Standard branched chain, Boc-protected
Boc-L-norleucine 15555 C11H21NO4 231.29 Linear chain, Boc-protected
L-beta-Homoisoleucine HCl 219310-10-8 C7H14ClNO2 179.65 Unprotected beta-homo amino acid, hydrochloride salt
Key Observations:

Boc Protection : Unlike L-beta-homoisoleucine hydrochloride (unprotected), the Boc group enhances solubility in organic solvents, facilitating solid-phase peptide synthesis .

Chain Branching vs. Linearity: Boc-L-norleucine (linear chain) lacks the branched side chain of this compound, leading to differences in hydrophobicity and peptide packing .

Physical and Chemical Properties

  • Solubility : The Boc group in this compound improves solubility in dichloromethane and DMF compared to its unprotected counterpart, L-beta-homoisoleucine hydrochloride, which is more water-soluble due to the ionic hydrochloride group .
  • Density: this compound has a density of 1.046 g/cm³, higher than linear analogs like Boc-L-norleucine .

Challenges and Considerations

  • Synthetic Complexity: Introducing the beta-homo group requires additional steps compared to standard Boc-protected amino acids, impacting cost and scalability .
  • Steric Effects: The branched side chain of this compound may reduce coupling efficiency in peptide synthesis compared to linear analogs like Boc-L-norleucine .

Biological Activity

Boc-L-beta-homoisoleucine (Boc-L-β-HIle) is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the biological activity of Boc-L-β-HIle, including its effects on antimicrobial properties, receptor affinity, and potential therapeutic applications.

Structural Characteristics

Boc-L-β-HIle is characterized by the following structural features:

  • Molecular Formula : C12H23NO4
  • IUPAC Name : (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid
  • CAS Number : 218608-82-3

The compound's unique beta-amino acid structure provides enhanced proteolytic stability compared to traditional alpha-amino acids, making it a valuable component in peptide synthesis and drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing Boc-L-β-HIle. A library of α/β-peptides was synthesized, demonstrating that modifications in hydrophobicity and charge significantly influenced their antimicrobial activity. For instance, peptides with increased hydrophobicity showed decreased minimum inhibitory concentration (MIC) values against various pathogens, indicating enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Selected Peptides Containing Boc-L-β-HIle

Peptide IDStructureMIC (μg/mL)IC50 (μM)Hemolysis (%)
Peptide 1Boc-L-β-HIle + Leu substitution5105
Peptide 2Boc-L-β-HIle + Val substitution10158
Peptide 3Boc-L-β-HIle + Phe substitution272

These findings suggest that Boc-L-β-HIle can enhance the efficacy of antimicrobial peptides through strategic substitutions that improve hydrophobic interactions.

Opioid Receptor Affinity

In addition to its antimicrobial properties, Boc-L-β-HIle has been investigated for its role in opioid receptor modulation. Analogues of the opioid peptide biphalin, modified with β-amino acids like Boc-L-β-HIle, exhibited significant affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR).

Table 2: Opioid Receptor Affinity of Biphalin Analogues

Compound IDMOR Ki (nM)DOR Ki (nM)Antinociceptive Effect
Biphalin0.50.7High
Analogue 10.721.1Moderate
Analogue 2>100>100Low

The results indicate that modifications using Boc-L-β-HIle can enhance receptor binding affinity and potentially improve analgesic efficacy while also increasing metabolic stability in vivo .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that peptides incorporating Boc-L-β-HIle exhibited enhanced activity against resistant strains of bacteria and fungi. The incorporation of hydrophobic residues significantly improved the peptides' ability to disrupt microbial membranes.
  • Analgesic Properties : In vivo assays using the hot plate and tail-flick tests showed that compounds modified with Boc-L-β-HIle produced a significant antinociceptive effect compared to traditional opioids like morphine, suggesting potential applications in pain management therapies .
  • Metabolic Stability : Research indicated that peptides containing Boc-L-β-HIle showed increased resistance to enzymatic degradation in human plasma, which is crucial for developing long-lasting therapeutic agents .

Q & A

Q. How to ensure reproducibility in this compound-based peptide synthesis?

  • Checklist :
  • Report solvent batches (e.g., DMF ≤0.005% H₂O).
  • Specify resin type (e.g., Wang vs. Rink amide) and coupling times .
  • Deposit raw NMR/HPLC data in repositories like Zenodo or Figshare .

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